molecular formula C9H12BrN B1338834 2-Bromo-4-(tert-butyl)pyridine CAS No. 50488-34-1

2-Bromo-4-(tert-butyl)pyridine

Cat. No. B1338834
CAS RN: 50488-34-1
M. Wt: 214.1 g/mol
InChI Key: JOACEYFXFYWUIK-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)pyridine is a chemical compound with the molecular formula C9H12BrN . It is also known by other names such as 2-Brom-4-(2-methyl-2-propanyl)pyridin, 2-Bromo-4-(2-methyl-2-propanyl)pyridine, and Pyridine, 2-bromo-4-(1,1-dimethylethyl)- .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(tert-butyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 2nd position and a tert-butyl group at the 4th position . The average mass of the molecule is 214.102 Da .


Physical And Chemical Properties Analysis

2-Bromo-4-(tert-butyl)pyridine has a density of 1.3±0.1 g/cm³, a boiling point of 243.6±20.0 °C at 760 mmHg, and a flash point of 101.1±21.8 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its LogP value is 3.22, indicating its lipophilicity .

Scientific Research Applications

General Use

“2-Bromo-4-(tert-butyl)pyridine” is a chemical compound with the CAS Number: 50488-34-1 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Its primary use is as a reagent in various chemical reactions .

Application in the Synthesis of Trifluoromethylpyridines

  • Specific Scientific Field: Organic Chemistry, Agrochemical and Pharmaceutical Industries .
  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “2-Bromo-4-(tert-butyl)pyridine”, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: Over 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in Dye-Sensitized Solar Cells

  • Specific Scientific Field: Material Science, Renewable Energy .
  • Summary of the Application: “2-Bromo-4-(tert-butyl)pyridine” is used as a specific additive in the redox electrolyte of dye-sensitized solar cells . These cells are a type of photovoltaic cell that convert sunlight into electricity .
  • Methods of Application or Experimental Procedures: The compound is added to the electrolyte composition of the solar cell . The specific methods and technical details are not provided in the source.
  • Results or Outcomes: The addition of “2-Bromo-4-(tert-butyl)pyridine” improves the efficiency of dye-sensitized solar cells .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “2-Bromo-4-(tert-butyl)pyridine” is used as a reagent in various organic synthesis reactions .
  • Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and other reagents used .

Application in the Formation of C−N Bond

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “2-Bromo-4-(tert-butyl)pyridine” can be used as a building block in the formation of C−N bond by various cross coupling reactions .
  • Methods of Application or Experimental Procedures: The compound can be used in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
  • Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and other reagents used .

Application in the Synthesis of Silver Clusters

  • Specific Scientific Field: Material Science .
  • Summary of the Application: “2-Bromo-4-(tert-butyl)pyridine” can be used in the synthesis of silver clusters .
  • Methods of Application or Experimental Procedures: The compound can be used in conjunction with tert-butyl thiol and other pyridine ligands .
  • Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and other reagents used .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-4-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOACEYFXFYWUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525487
Record name 2-Bromo-4-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(tert-butyl)pyridine

CAS RN

50488-34-1
Record name 2-Bromo-4-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round-bottomed flask, phosphorous oxybromide (5.0 g, 17.4 mmol and 4-tert-butylpyridine N-oxide (0.85 g, 5.34 mmol) were dissolved in 1,2-dichloroethane (35 mL). The reaction mixture was stirred at 70° C. overnight then cooled to room temperature and slowly poured onto ice. Sodium hydroxide (50% solution in water) was added slowly until pH˜10. The mixture was then extracted three times with ˜100 mL dichloromethane. The organic layers were combined, dried over sodium sulfate, filtered and concentrated. The residue was absorbed on 4 g SiO2 and chromatographed over 24 g SiO2 with EtOAc/Hexanes (gradient: 0-10% EtOAc). All fractions containing product were combined and concentrated to give 157 mg (14%) of 2-bromo-4-tert-butyl pyridine as a colorless oil.
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Synthesis routes and methods II

Procedure details

39.0 g (0.26 mol) of 2-amino-4-tert-butyl-pyridine was added with ˜100 mL of 60% HBr, then stirred at −10° C. to −17° C. 124.0 g (0.78 mol) of pre-cooled Br2 (˜0° C.) was added dropwise added and the mixture was stirred for 20 mins. Pre-cooled (0° C.) NaNO2 solution of 46.0 g (0.67 mol) of NaNO2 dissolved in ˜80 mL of water was added dropwise into the reaction mixture at −10° C. to −17° C. After addition, the reaction was stirred for one hour. Ice-cooled ˜25% NaOH solution was added slowly until the solution became basic. 200 mL of ethyl acetate was added to the mixture to extract the organic phase. The organic phase solvent was evaporated and distilled under vacuum. ˜47 g (85% yield) of 2-bromo-4-tert-butyl-pyridine was obtained. The product was confirmed by MS.
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39 g
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46 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Duric, FD Sypaseuth, S Hoof… - … A European Journal, 2013 - Wiley Online Library
The synthesis of asymmetrically substituted 2,2′:6′,2′′‐terpyridines is reported. First, palladium‐catalyzed CH arylation of pyridine N‐oxides with substituted bromopyridines …
CA Otter, DA Bardwell, SM Couchman, JC Jeffery… - Polyhedron, 1998 - Elsevier
The new ligands 2-(2-hydroxyphenyl)-4- t butyl-pyridine (HL 1 ), 2-(2-hydroxyphenyl)-6-methylpyridine (HL 2 ) and 2-(2-hydroxyphenyl)-6-[(2-phenyl)ethyl]pyridine (HL 3 ) were prepared…
Number of citations: 31 www.sciencedirect.com
CH Ryu, SC Kim, M Kim, S Yi, JY Lee… - Advanced Optical …, 2022 - Wiley Online Library
Although the remarkable growth of the organic light‐emitting diode (OLED) industry has occurred via continuous, extensive efforts toward the utilization of various organometallic …
Number of citations: 6 onlinelibrary.wiley.com
I Habib, K Singha, M Hossain - ChemistrySelect, 2023 - Wiley Online Library
Pyridine derivatives are one of the most important moieties in the synthesis of various biologically active compounds containing heterocyclic ring. But, due to the low reactivity of pyridine…
K Cheong, U Jo, WP Hong, JY Lee - Small Methods, 2023 - Wiley Online Library
A blue tetradentate Pt(II) complex named Pt‐tmCyCz is developed by introducing a cycloalkyl unit fused to carbazole to improve the rigidity and bulkiness of the complex. The …
Number of citations: 3 onlinelibrary.wiley.com
FD Sypaseuth - 2015 - refubium.fu-berlin.de
Due to environmental considerations and the limitation of fossil based energy resources, carbon diox- ide reduction into liquid fuels and energy storage materials, such as formic acid, is …
Number of citations: 4 refubium.fu-berlin.de

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